Diphenylvinylchlorosilane

Description

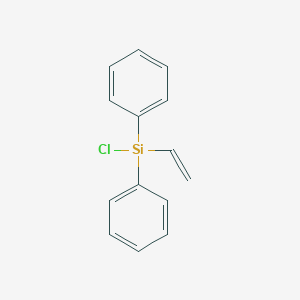

Structure

3D Structure

Properties

IUPAC Name |

chloro-ethenyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClSi/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMTWHZZBPGADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885039 | |

| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18419-53-9 | |

| Record name | 1,1′-(Chloroethenylsilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18419-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiphenylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018419539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiphenylvinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIPHENYLVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAG3631D8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenylvinylchlorosilane CAS number 18419-53-9 properties

An In-depth Technical Guide to Diphenylvinylchlorosilane (CAS 18419-53-9)

Authored by a Senior Application Scientist

Foreword: this compound stands as a pivotal reagent in the landscape of modern organosilicon chemistry. Its unique trifunctional nature—bearing reactive chloro, versatile vinyl, and sterically influential phenyl moieties—renders it an indispensable tool for synthetic chemists and material scientists. This guide moves beyond a simple recitation of properties to provide a causal understanding of its behavior, grounded in mechanistic principles and field-proven applications. We will explore its synthesis, reactivity, and safe handling, offering protocols and insights to empower researchers in leveraging this compound to its full potential.

Core Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's physical and spectroscopic characteristics is the bedrock of its effective application in research and development. This compound is a liquid at room temperature, notable for its high reactivity towards moisture.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values dictate its handling, storage, and reaction conditions.

| Property | Value | References |

| CAS Number | 18419-53-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃ClSi | [1][2][4] |

| Molecular Weight | 244.79 g/mol | [1][2][4] |

| Appearance | Colorless Liquid | [1] |

| Melting Point | < 0 °C | [2][3][4] |

| Boiling Point | 132 °C | [2][3][4] |

| Density | 1.108 g/mL | [2][3] |

| Refractive Index | 1.5790 | [2][3] |

| Flash Point | > 110 °C | [2][3] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2][3][5] |

| Recommended Storage | 2-8°C, sealed under a dry, inert atmosphere. | [3][4][6] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound before its use in sensitive applications.[7][8][9] The expected spectral data are outlined below.

| Spectroscopy | Expected Signals and Features |

| ¹H NMR | ~5.8-6.5 ppm (m, 3H): Complex multiplet corresponding to the three vinyl protons (-CH=CH₂).~7.3-7.8 ppm (m, 10H): Multiplets arising from the ten protons of the two phenyl groups. |

| ¹³C NMR | ~128-135 ppm: Multiple signals for the aromatic carbons of the phenyl groups.~135-140 ppm: Signals for the two vinyl carbons. |

| FT-IR (cm⁻¹) | ~3070-3050: Aromatic and vinyl C-H stretch.~1590: C=C stretch of the vinyl group.~1430: Si-Phenyl stretch.~800-900: Si-Cl stretch. |

| Mass Spec (EI) | m/z 244/246 (M⁺): Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.m/z 209: Fragment corresponding to the loss of the chlorine atom [M-Cl]⁺.m/z 167: Fragment from the loss of a phenyl group [M-C₆H₅]⁺. |

Synthesis, Reactivity, and Mechanistic Pathways

The utility of this compound stems from its predictable and versatile reactivity, which is centered around the silicon atom and its vinyl substituent.

Synthesis

While several routes to chlorosilanes exist, a common laboratory-scale synthesis for this compound involves the nucleophilic substitution of a more readily available dichlorosilane. The reaction of diphenyldichlorosilane with a vinyl Grignard reagent (vinylmagnesium bromide) provides a direct and efficient pathway. The stoichiometry must be carefully controlled to favor monosubstitution.

Caption: Plausible synthesis of this compound.

Core Reactivity

The reactivity of this compound is twofold, dominated by the electrophilic silicon center and the nucleophilic vinyl group.

-

Reactions at the Si-Cl Bond (Hydrolysis & Nucleophilic Substitution): The silicon-chlorine bond is highly polarized and susceptible to attack by nucleophiles. Its most significant reaction is with water, which proceeds rapidly and exothermically to form a silanol (diphenylvinylsilanol) and hydrochloric acid.[5][10] This silanol is often unstable and can self-condense to form a disiloxane. This high reactivity necessitates handling under strictly anhydrous conditions.[11][12] The reaction with other nucleophiles, such as alcohols, forms the basis of its use as a protecting group.[13]

-

Reactions of the Vinyl Group (Electrophilic Substitution): The vinyl group acts as a handle for further molecular elaboration. In the presence of an electrophile, vinylsilanes typically undergo electrophilic substitution rather than addition.[14] The carbon-silicon bond stabilizes a positive charge at the β-position (the carbon attached to the electrophile) through hyperconjugation.[15] This leads to a clean replacement of the silyl group by the electrophile, a process that often proceeds with retention of the double bond's stereochemistry.[15][16][17]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 18419-53-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organicreactions.org [organicreactions.org]

- 15. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 16. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 17. chemtube3d.com [chemtube3d.com]

Diphenylvinylchlorosilane synthesis and reaction mechanism

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Diphenylvinylchlorosilane

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound (DPVCS) stands as a cornerstone reagent in modern organosilicon chemistry and materials science. Its unique trifunctional nature—possessing two stabilizing phenyl groups, a polymerizable vinyl moiety, and a highly reactive chloro group—renders it an exceptionally versatile building block.[1] This guide provides an in-depth exploration of the synthesis, reaction mechanisms, and key applications of DPVCS, tailored for researchers, scientists, and professionals in drug development and materials innovation. The methodologies and mechanistic insights presented herein are grounded in established chemical principles, offering a robust framework for practical application and further discovery.

Part 1: Synthesis of this compound – A Tale of Two Nucleophiles

The construction of the this compound molecule hinges on the strategic formation of silicon-carbon bonds. While various methods exist for creating organosilanes, the Grignard reaction remains the most prevalent and adaptable laboratory-scale approach for synthesizing highly substituted silanes like DPVCS.[2] This is primarily due to its high yield, functional group tolerance (within limits), and the ready availability of precursors.

The industrial synthesis of the key precursors, such as dichlorodiphenylsilane or trichlorovinylsilane, often relies on the large-scale Müller-Rochow Direct Process , where aryl or alkyl halides react with elemental silicon in the presence of a copper catalyst.[3][4] However, for the final assembly of DPVCS, the Grignard pathway is paramount.

Primary Synthetic Route: The Grignard Reaction

The synthesis can be approached from two convergent pathways, both leveraging the reaction of an organomagnesium halide (Grignard reagent) with a suitable chlorosilane precursor. The choice between Route A and Route B often depends on the commercial availability and cost of the starting materials.

-

Route A: Reaction of Vinylmagnesium Bromide with Dichlorodiphenylsilane.

-

Route B: Reaction of Phenylmagnesium Bromide with Trichlorovinylsilane.

Route A is generally preferred due to the relative stability and commercial availability of dichlorodiphenylsilane.

Mechanism of the Grignard Synthesis

The core of this synthesis is a nucleophilic substitution at the silicon center. The Grignard reagent, effectively a source of a carbanion (R⁻), attacks the electrophilic silicon atom of the chlorosilane. The highly polar Si-Cl bond makes the silicon atom electron-deficient and thus susceptible to nucleophilic attack. The reaction proceeds via a concerted mechanism where the carbon-silicon bond forms as the silicon-chlorine bond breaks, displacing a chloride ion.[5][6] The use of an ether solvent, typically tetrahydrofuran (THF), is critical as it solvates and stabilizes the Grignard reagent complex, enhancing its reactivity.[5][7][8]

Caption: Grignard synthesis workflow for this compound.

Experimental Protocol: Synthesis via Grignard Reaction (Route A)

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the Grignard reagent.

Materials:

-

Magnesium turnings

-

Vinyl bromide (solution in THF)

-

Dichlorodiphenylsilane

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add a small portion of anhydrous THF.

-

Slowly add a solution of vinyl bromide in THF from the dropping funnel. An exothermic reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.

-

Continue the addition at a rate that maintains a steady reflux. After addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of vinylmagnesium bromide.

-

-

Reaction with Dichlorodiphenylsilane:

-

In a separate flame-dried flask, prepare a solution of dichlorodiphenylsilane in anhydrous THF.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly transfer the prepared vinylmagnesium bromide solution to the cooled dichlorodiphenylsilane solution via a cannula. This is a reverse addition, which helps to minimize the formation of the disubstituted product (diphenyldivinylsilane).[2]

-

Maintain the temperature at 0 °C during the addition.

-

-

Work-up and Purification:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or hexane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

-

Part 2: The Reactivity Landscape of this compound

The utility of DPVCS stems from its two distinct reactive centers: the Si-Cl bond and the C=C double bond of the vinyl group. This duality allows for sequential and orthogonal chemical modifications.

A. Reactions at the Silicon-Chlorine Bond

The Si-Cl bond is highly polarized and susceptible to nucleophilic attack. It reacts rapidly with protic solvents and other nucleophiles.[9] This reactivity is the basis for its use as a silylating agent and a precursor to silicone polymers.

-

Hydrolysis: In the presence of water, even atmospheric moisture, DPVCS readily hydrolyzes to form the corresponding silanol, diphenylvinylsilanol, and hydrogen chloride gas.[1][3] This silanol can then self-condense to form a disiloxane.

-

Alcoholysis/Phenolysis: Reaction with alcohols or phenols yields alkoxysilanes or phenoxysilanes, respectively. This is a common method for creating silyl ethers.

-

Aminolysis: Reaction with primary or secondary amines produces silylamines.

Caption: Key reactive pathways of this compound.

B. Reactions Involving the Vinyl Group

The vinyl group provides a site for addition reactions and polymerization, making DPVCS a valuable monomer and cross-linking agent in polymer chemistry.[10]

-

Hydrosilylation: The vinyl group can react with a hydrosilane (containing an Si-H bond) in the presence of a platinum catalyst. This reaction is a powerful tool for creating more complex organosilicon structures and polymers.[11][12]

-

Polymerization: The vinyl group can participate in free-radical or transition-metal-catalyzed polymerization reactions, leading to the formation of silicon-containing polymers with unique properties, such as enhanced thermal stability and polarizability.[13]

-

Cross-Coupling Reactions: As a vinylsilane, it can undergo various cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Part 3: Quantitative Data and Physical Properties

Accurate physical and chemical data are critical for experimental design and safety.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₃ClSi | [9][10][14] |

| Molecular Weight | 244.79 g/mol | [9][10] |

| CAS Number | 18419-53-9 | [1][9][10] |

| Appearance | Liquid | [14] |

| Boiling Point | 132 °C | [9][10] |

| Density | ~1.108 g/cm³ | [9] |

| Refractive Index | ~1.5790 | [9] |

| Hydrolytic Sensitivity | High; reacts rapidly with water, moisture, and protic solvents. | [1][9] |

Conclusion

This compound is a powerful and versatile reagent whose synthesis and reactivity are governed by fundamental principles of organometallic and silicon chemistry. A thorough understanding of the Grignard synthesis mechanism, including the critical role of anhydrous conditions and solvent stabilization, is essential for its successful preparation. Furthermore, its dual reactivity at both the Si-Cl bond and the vinyl group provides a rich landscape for chemical transformations, enabling its use in applications ranging from polymer synthesis to the creation of advanced hybrid materials. The protocols and mechanistic discussions provided in this guide serve as a foundational resource for leveraging the full potential of this important organosilicon intermediate.

References

- Recent Developments in the Chemistry of Vinylsiloxanes. MDPI

- Chlorosilane - Wikipedia. Wikipedia

- A Selective Synthesis of (E)-Vinylsilanes by Cationic Rhodium Complex-Catalyzed Hydrosilylation of 1-Alkynes and Tandem Hydrosilylation/Isomerization Reaction of Propargylic Alcohols to .beta.-Silyl Ketones.

- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic

- Vinylsilane synthesis. Organic Chemistry Portal

- Selective synthesis of E-vinylsilanes and E,E-divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes. Semantic Scholar

- Direct Synthesis of Silicon Compounds. Encyclopedia.pub

- Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. SpringerLink

- Method for preparing chlorosilane.

- Diagram of trichlorosilane synthesis by direct chlorination adopted at...

- This compound. TCI Chemicals

- This compound. Benchchem

- Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed

- Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.

- GRIGNARD REAGENTS AND SILANES. Gelest, Inc.

- Grignard Reaction. Organic Chemistry Portal

- Grignard Reaction, Mechanism, Reagent and Che

- This compound. ChemicalBook

- This compound. Sigma-Aldrich

- This compound. CymitQuimica

- Mechanism and kinetics of the synthesis of phenyltrichlorosilane from trichlorosilane and chlorobenzene by gas phase condensation.

- Polymers for Chemical Sensors Using Hydrosilylation Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. gelest.com [gelest.com]

- 3. Chlorosilane - Wikipedia [en.wikipedia.org]

- 4. Direct Synthesis of Silicon Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. leah4sci.com [leah4sci.com]

- 9. This compound | 18419-53-9 [chemicalbook.com]

- 10. This compound [myskinrecipes.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnnl.gov [pnnl.gov]

- 14. This compound | CymitQuimica [cymitquimica.com]

Physical and chemical properties of Diphenylvinylchlorosilane

An In-Depth Technical Guide to the Physical and Chemical Properties of Diphenylvinylchlorosilane

This guide provides an in-depth exploration of this compound (CAS No. 18419-53-9), a versatile organosilicon reagent. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer field-proven insights into the compound's properties, reactivity, and applications. We will delve into the causality behind its unique chemical behavior, provide validated experimental frameworks, and ground all claims in authoritative references.

Core Molecular and Physical Characteristics

This compound, with the chemical formula C₁₄H₁₃ClSi, is a trifunctional silane featuring phenyl, vinyl, and chloro substituents covalently bonded to a central silicon atom. This specific arrangement of functional groups is the primary driver of its synthetic utility. The bulky, aromatic phenyl groups provide steric hindrance and influence electronic properties, the vinyl group serves as a reactive handle for polymerization and cross-coupling reactions, and the highly labile silicon-chlorine bond is the principal site for nucleophilic substitution.

The compound is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures under controlled, anhydrous conditions. Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18419-53-9 | [1][2] |

| Molecular Formula | C₁₄H₁₃ClSi | [1][2] |

| Molecular Weight | 244.79 g/mol | [1] |

| Appearance | Colorless Liquid | [2][3] |

| Melting Point | < 0 °C | [4][5] |

| Boiling Point | 132 °C (pressure not specified); 303.7 °C (predicted at 760 mmHg) | [1][5] |

| Density | ~1.108 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | ~1.579 | [4] |

| Flash Point | > 110 °C | [4] |

| Storage | Store at 2-8°C under inert, dry conditions. | [1] |

Chemical Properties and Reactivity: A Tale of Two Moieties

The chemistry of this compound is dominated by the distinct reactivity of its two primary functional sites: the silicon-chlorine (Si-Cl) bond and the carbon-carbon double bond (C=C) of the vinyl group. Understanding these two centers of reactivity is key to harnessing the molecule's synthetic potential.

The Highly Reactive Silicon-Chlorine Bond: Gateway to Siloxane Chemistry

The Si-Cl bond is exceptionally susceptible to nucleophilic attack. This high reactivity is a departure from the more inert carbon-chlorine bond found in alkyl halides. The underlying reason is the ability of the third-period silicon atom to expand its coordination sphere, stabilizing a five-coordinate intermediate or transition state during the substitution reaction. This Sₙ2@Si mechanism proceeds with a much lower activation energy compared to the analogous Sₙ2 reaction at a carbon center.[6]

Unlike the concerted, single-transition-state Sₙ2 reaction at carbon, the Sₙ2@Si reaction often proceeds through a stable or quasi-stable trigonal bipyramidal intermediate.[1][2] The incoming nucleophile attacks the silicon center, forming this five-coordinate species, followed by the departure of the chloride leaving group. This pathway explains the rapid reaction rates observed.

Caption: Generalized Sₙ2@Si reaction pathway.

The most common and often unavoidable reaction is hydrolysis. This compound reacts rapidly with water or even atmospheric moisture to form diphenylvinylsilanol (Ph₂Si(Vinyl)OH) and hydrochloric acid (HCl).[5][7] The initially formed silanol is often unstable and can readily undergo self-condensation to form a disiloxane (Ph₂Si(Vinyl)-O-Si(Vinyl)Ph₂). This high hydrolytic sensitivity necessitates handling the compound under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

This protocol details a representative nucleophilic substitution with an alcohol to form a stable alkoxysilane. The choice of a mild base like triethylamine is critical to neutralize the HCl byproduct, preventing it from catalyzing unwanted side reactions.

-

System Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The entire apparatus must be flame-dried under vacuum and cooled under a stream of dry nitrogen.

-

Reagent Charging: Charge the flask with anhydrous diethyl ether (100 mL), absolute ethanol (5.8 mL, 0.1 mol), and anhydrous triethylamine (14 mL, 0.1 mol). Begin stirring and cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Dissolve this compound (24.5 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.

-

Reaction: Add the silane solution dropwise to the stirred, cooled ethanol mixture over 30 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

-

Workup: Filter the reaction mixture under nitrogen to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the pure diphenylvinylethoxysilane.

The Vinyl Group: A Handle for Polymerization and Functionalization

The vinyl group (CH₂=CH-) provides a second, orthogonal mode of reactivity. It is a key functional group for polymer synthesis and for building complex organic molecules through various coupling and addition reactions.[3]

The double bond can undergo radical polymerization, initiated by agents like AIBN or benzoyl peroxide, to form polyvinylsilane chains. While the parent compound can be polymerized, it is more commonly used as a co-monomer or cross-linking agent in the production of silicone polymers and elastomers, imparting specific properties to the final material.[8]

Caption: Conceptual workflow for radical polymerization.

In the context of fine chemical and pharmaceutical synthesis, the vinylsilane moiety is a valuable partner in transition-metal-catalyzed cross-coupling reactions, such as the Hiyama coupling (palladium-catalyzed coupling with organohalides).[3] This allows for the precise and stereoselective formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.

Synthesis and Analytical Characterization

Synthesis via Grignard Reaction

A standard and industrially viable route to this compound is the reaction of a suitable vinyl Grignard reagent, such as vinylmagnesium bromide, with diphenyldichlorosilane.[9] The reaction must be performed in an anhydrous ether solvent, typically tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[10][11]

-

Grignard Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of vinylmagnesium bromide (e.g., 1.0 M in THF).

-

Silane Addition (Reverse Addition): Cool the Grignard solution to 0 °C. In a separate flask, prepare a solution of diphenyldichlorosilane in anhydrous THF.

-

Reaction: Slowly add the diphenyldichlorosilane solution to the stirred Grignard reagent. The "reverse addition" (adding silane to Grignard) is chosen to favor monosubstitution and minimize the formation of the divinyl-substituted byproduct.[12]

-

Quenching & Workup: After the reaction is complete, the mixture is carefully worked up, typically involving filtration to remove magnesium salts, followed by solvent removal.

-

Purification: The crude product is purified by vacuum distillation.

Analytical Characterization Profile

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Vinyl Protons: Complex multiplet signals in the 5.5-7.0 ppm range, showing characteristic geminal, cis, and trans couplings. - Phenyl Protons: Multiplet signals in the 7.2-7.8 ppm range. |

| ¹³C NMR | - Vinyl Carbons: Signals around 130-140 ppm. - Phenyl Carbons: Multiple signals in the 128-135 ppm range, including the ipso-carbon attached to silicon. |

| ²⁹Si NMR | - A single resonance in the region characteristic for vinylchlorosilanes. The chemical shift is sensitive to the electronic environment; for related chlorosilanes, shifts are often observed in the +5 to +30 ppm range relative to TMS.[13][14] |

| FTIR | - C=C Stretch (Vinyl): ~1590-1610 cm⁻¹ - Aromatic C=C Stretch: ~1430 cm⁻¹ (often sharp for Si-Ph) - C-H Stretch (Aromatic/Vinyl): ~3050-3080 cm⁻¹ - Si-Cl Stretch: ~450-600 cm⁻¹ |

Applications in Research and Development

While not typically found in the final structure of a drug, this compound is a valuable tool in the synthetic chemist's arsenal for both materials science and complex molecule synthesis.

-

Materials Science: It serves as a key intermediate for silicone polymers, a coupling agent to enhance bonding between organic and inorganic materials, and a surface modification agent to impart hydrophobicity.[8]

-

Organic Synthesis & Drug Discovery: Its primary role is that of a versatile building block. The Si-Cl bond allows for its attachment to molecules containing hydroxyl groups, effectively installing a "vinyl" handle. This vinyl group can then be used in subsequent C-C bond-forming reactions to build complex molecular scaffolds necessary for drug discovery programs.[3][15] The silyl group can also function as a protecting group for alcohols or as a bulky directing group to influence the stereochemical outcome of a nearby reaction.

Safety and Handling

This compound is a reactive chemical that must be handled with care in a well-ventilated fume hood by trained personnel.

-

Hazards: The compound is corrosive. Its rapid reaction with moisture releases corrosive hydrogen chloride gas, which can cause severe damage to the respiratory tract, eyes, and skin.

-

Handling: Always handle under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and other nucleophiles.[1]

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. An alternative mechanism for nucleophilic substitution at silicon using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound [myskinrecipes.com]

- 9. Vinylsilane - Wikipedia [en.wikipedia.org]

- 10. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gelest.com [gelest.com]

- 13. researchgate.net [researchgate.net]

- 14. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. This compound [myskinrecipes.com]

- 17. This compound | CymitQuimica [cymitquimica.com]

- 18. This compound | 18419-53-9 [chemicalbook.com]

- 19. This compound | 18419-53-9 [sigmaaldrich.com]

- 20. benchchem.com [benchchem.com]

- 21. This compound | CAS#:18419-53-9 | Chemsrc [chemsrc.com]

- 22. Hydrolysis and Condensation Process [silicone-surfactant.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 25. unige.ch [unige.ch]

- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 27. spectrabase.com [spectrabase.com]

- 28. Grignard Reaction [organic-chemistry.org]

- 29. leah4sci.com [leah4sci.com]

- 30. rsc.org [rsc.org]

- 31. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 32. researchgate.net [researchgate.net]

- 33. Doxil®--the first FDA-approved nano-drug: lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. organicchemistrydata.org [organicchemistrydata.org]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

- 43. researchgate.net [researchgate.net]

- 44. De novo Drug Design using Reinforcement Learning with Dynamic Vocabulary | OpenReview [openreview.net]

- 45. Emerging drug design strategies in anti-influenza drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 46. medicilon.com [medicilon.com]

- 47. The emerging role of computational design in peptide macrocycle drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of Diphenylvinylchlorosilane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Tool and Its Inherent Risks

Diphenylvinylchlorosilane (CAS No. 18419-53-9) is a versatile organosilicon reagent of significant value in synthetic chemistry. Its utility as a key intermediate for silicone polymers, resins, and as a surface modification agent makes it a common tool in both academic and industrial research.[1] However, its utility is intrinsically linked to its high reactivity, which presents significant hazards if not managed with expertise and foresight.

The core danger of this compound, and indeed all chlorosilanes, stems from its vigorous and exothermic reaction with nucleophiles, most notably water. This reaction is not a mere degradation; it is a rapid chemical transformation that produces dense, highly corrosive hydrogen chloride (HCl) gas.[2] This guide provides a framework for handling this compound, built not on a rigid checklist, but on a foundational understanding of its chemical nature. By understanding the causality behind each precaution, researchers can develop a self-validating system of safety that anticipates and neutralizes risks before they manifest.

Section 1: Hazard Profile and Risk Assessment

A thorough risk assessment begins with a clear-eyed view of the compound's intrinsic hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this assessment.

GHS Classification and Hazard Statements

This compound is classified as a hazardous substance requiring stringent controls. The primary hazards are severe corrosivity to skin and eyes and its reaction with water.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement Code | Hazard Statement Description |

| Skin Corrosion/Irritation | Category 1B | Corrosive | Danger | H314 | Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | Corrosive | Danger | H318 | Causes serious eye damage. |

| Substances which, in contact with water, emit flammable gases | Category 1 (Implied) | Flame, Corrosive | Danger | EUH014 | Reacts violently with water. |

Note: While not always explicitly listed on every SDS for this specific compound, the EUH014 statement for violent reaction with water is fundamental to all chlorosilanes and must be assumed.

The Causality of Chlorosilane Reactivity

The primary driver for all handling precautions is the Si-Cl bond's susceptibility to hydrolysis. Atmospheric moisture is sufficient to initiate this reaction, leading to the release of HCl gas. This process is not theoretical; it is immediate and aggressive. The HCl gas itself is corrosive to the respiratory tract, and upon contact with any moist tissue (eyes, skin, mucous membranes), it forms hydrochloric acid, causing severe chemical burns.[3]

Caption: The causal chain from the Si-Cl bond to physiological harm.

Occupational Exposure Limits (OELs)

Since the primary inhalation hazard is the hydrolysis byproduct, hydrogen chloride, all work must be conducted in a manner that keeps HCl concentrations well below established OELs. No specific OEL exists for this compound itself.

| Agency | Exposure Limit Type | Concentration |

| NIOSH REL | Ceiling (C) | 5 ppm (7 mg/m³) |

| OSHA PEL | Ceiling (C) | 5 ppm (7 mg/m³) |

| ACGIH TLV | Ceiling (C) | 2 ppm (3 mg/m³) |

Data sourced from the NIOSH Pocket Guide to Chemical Hazards and NJ Department of Health Fact Sheet.[1] A ceiling limit should not be exceeded at any time during exposure.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is achieved by layering controls, starting with the work environment and ending with the individual researcher. Personal protective equipment is the last line of defense, not the first.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, from weighing to reaction quenching, must be performed inside a certified, properly functioning chemical fume hood. This is non-negotiable. The hood's constant airflow contains and exhausts the HCl gas released during incidental hydrolysis.

-

Inert Atmosphere: Procedures should be designed to handle the material under a dry, inert atmosphere (e.g., nitrogen or argon). This minimizes hydrolysis, protecting both the researcher and the integrity of the reagent. Schlenk lines or glove boxes are ideal.

-

Safety Infrastructure: An ANSI-compliant safety shower and eyewash station must be immediately accessible and unobstructed.[4] Test these facilities regularly to ensure functionality.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the hazards identified in Section 1: severe chemical burns to the skin and eyes.

-

Hand Protection: Use heavy-duty, chemical-resistant gloves. Nitrile gloves are acceptable for incidental contact but should be doubled-gloved. For transfers or situations with a higher splash risk, butyl or neoprene gloves are recommended. Causality: The goal is to prevent skin contact, which can cause severe, delayed-onset chemical burns.[1] Always inspect gloves for pinholes or degradation before use.

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times. In addition , a full-face shield must be worn over the goggles whenever handling the neat liquid, performing transfers, or quenching the reaction. Causality: The violent reaction with water creates a significant splash hazard. A face shield protects the entire face from splashes that could go around goggles.

-

Body Protection: A flame-retardant lab coat (e.g., Nomex) is required. A chemical-resistant apron should be worn over the lab coat during transfers. Causality: Standard cotton lab coats offer minimal protection from corrosive liquid splashes.

-

Footwear: Closed-toe, chemical-resistant shoes are required.

Caption: PPE selection workflow based on task-specific risk.

Section 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Each step is intended to control a specific hazard associated with the compound's reactivity.

Storage and Handling

-

Storage: Store containers in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials. The container must be tightly sealed, preferably under an inert atmosphere, to prevent moisture ingress.

-

Transport: When moving the chemical, place the primary container within a sealed, unbreakable secondary container to contain any potential leaks.

SOP: Weighing and Transfer

This procedure assumes the use of a Schlenk line or similar inert atmosphere technique.

-

Preparation: Ensure the fume hood sash is at the lowest practical height. Assemble all necessary glassware (e.g., syringe, cannula, flasks) and ensure it is oven- or flame-dried to remove all traces of water. Purge the assembled apparatus with dry nitrogen or argon.

-

Don PPE: Put on all required PPE as outlined in Section 2.2, including a face shield.

-

Inert Transfer: Using a dry, inert-gas-purged syringe or cannula, carefully draw the desired volume of this compound from the Sure/Seal™ bottle.

-

Dispensing: Slowly add the liquid to the reaction flask against a stream of inert gas.

-

Syringe Rinse: Immediately rinse the syringe by drawing up and expelling a dry, inert solvent (e.g., anhydrous toluene or THF) three times into a separate flask containing the same solvent. This rinse solvent must be quenched later.

SOP: Reaction Quenching and Waste Neutralization

This is the most hazardous part of the workflow. The goal is to slowly and controllably react the chlorosilane with a less reactive proton source before introducing water. This procedure should be performed on both the reaction mixture (if it contains unreacted starting material) and any solvent used for rinsing.

-

Preparation: Place the flask containing the material to be quenched in an ice/water bath within the fume hood to manage the exothermic reaction. Ensure continuous stirring.

-

Don Full PPE: A face shield and chemical apron are mandatory for this procedure.

-

Slow Addition of Isopropanol: Using an addition funnel, add anhydrous isopropanol dropwise to the cooled, stirring solution. Causality: Isopropanol is a less reactive alcohol than methanol or water, allowing for a more controlled hydrolysis and release of HCl gas. Continue adding until gas evolution subsides.

-

Slow Addition of Methanol: Once the reaction with isopropanol is complete, slowly add methanol dropwise. Causality: Methanol ensures any remaining, more sterically hindered chlorosilane is reacted.

-

Slow Addition of Water: After gas evolution from the methanol addition has ceased, add water very slowly dropwise to ensure complete hydrolysis.

-

Neutralization: The resulting solution will be highly acidic. Slowly add a base, such as a saturated sodium bicarbonate solution or 1M sodium hydroxide, until the pH is neutral (pH 6-8).

-

Disposal: The final, neutralized aqueous solution can be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

Caption: Step-by-step workflow for the safe quenching of chlorosilanes.

Section 4: Emergency Procedures

Preparation is key to mitigating emergencies. All personnel must know the location and operation of safety equipment.

Spill Response

-

Small Spill (in fume hood):

-

Alert others in the lab.

-

Cover the spill with an inert, dry absorbent material such as calcined clay (kitty litter) or sand. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

-

Carefully scoop the absorbed material into a dry, sealable container.

-

Leave the container loosely sealed initially to prevent pressure buildup from slow hydrolysis.

-

Treat as hazardous waste.

-

-

Large Spill (or any spill outside a fume hood):

-

EVACUATE the area immediately.

-

Alert others and activate the nearest fire alarm to initiate a building-wide evacuation.

-

Call emergency services and inform them of the specific chemical involved.

-

Do not attempt to clean it up yourself.

-

Fire Response

-

Fires involving chlorosilanes are complex. The material itself may be combustible, and its reaction byproducts (HCl) are hazardous.

-

Extinguishing Media: Use dry chemical (ABC) or carbon dioxide (CO₂) extinguishers for small fires. NEVER USE WATER. Using water will intensify the situation by accelerating the production of corrosive and potentially flammable gases.

-

Procedure: If a fire occurs, and it is safe to do so, use the appropriate extinguisher. If the fire is large or cannot be immediately controlled, evacuate the area and call emergency services.

First Aid

Immediate and thorough action is critical to minimizing injury.

-

Skin Contact: Immediately proceed to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[4] Remove all contaminated clothing while under the shower. Seek immediate medical attention. Causality: Rapid and prolonged flushing is essential to remove and dilute the hydrochloric acid being formed on the skin.

-

Eye Contact: Immediately proceed to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5] Symptoms like pulmonary edema can be delayed.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.

References

-

Gelest, Inc. (n.d.). Material Safety Data Sheet: VINYLDIPHENYLCHLOROSILANE. Retrieved from [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrochloric Acid. Retrieved from [Link]

-

Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

-

SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

-

Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]

-

U.S. Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Hydrogen chloride. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Diphenylvinylchlorosilane and its Chemical Synonyms for Advanced Scientific Applications

This guide provides an in-depth exploration of Diphenylvinylchlorosilane, a versatile organosilicon compound pivotal to advancements in materials science, analytical chemistry, and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed overview of its properties, synthesis, reactivity, and diverse applications, grounded in established scientific principles and supported by authoritative references.

Introduction and Nomenclature

This compound, identified by the CAS Number 18419-53-9, is a reactive chlorosilane that serves as a critical building block in organosilicon chemistry.[1] Its structure, featuring a silicon atom bonded to a chlorine atom, a vinyl group, and two phenyl groups, imparts a unique combination of reactivity and stability, making it a valuable reagent in a multitude of synthetic transformations.[2]

Due to the conventions of chemical nomenclature, this compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.

Common Synonyms:

-

Vinylchlorodiphenylsilane[1]

-

Chlorodiphenylvinylsilane[3]

-

Vinyldiphenylchlorosilane[3]

-

Vinyldiphenylsilyl chloride[1]

-

Chloro(ethenyl)diphenylsilane[1]

-

Silane, chloroethenyldiphenyl-[3]

For clarity and consistency, this guide will primarily use the name this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective application in experimental design. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| CAS Number | 18419-53-9 | [1][3] |

| Molecular Formula | C₁₄H₁₃ClSi | [1] |

| Molecular Weight | 244.79 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Melting Point | <0 °C | [1] |

| Boiling Point | 132 °C | [1] |

| Density | 1.108 g/cm³ | [1] |

| Refractive Index | 1.5790 | [1] |

| Flash Point | >110°C | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with dichlorodiphenylsilane. This method leverages the nucleophilic character of the Grignard reagent to displace one of the chloride ions on the silicon center.

Underlying Principles of the Grignard Reaction

The Grignard reaction is a fundamental organometallic reaction where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, capable of forming new carbon-carbon or carbon-heteroatom bonds.[4] In the context of chlorosilane chemistry, the highly polarized Si-Cl bond is susceptible to nucleophilic attack by the carbanionic carbon of the Grignard reagent.[5] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[6]

The mechanism involves the nucleophilic attack of the vinyl group from the Grignard reagent on the electrophilic silicon atom of dichlorodiphenylsilane, leading to the displacement of a chloride ion and the formation of the desired product.

Caption: General scheme for the silylation of an alcohol.

Experimental Protocol for Silylation of a Primary Alcohol:

-

Preparation: In a dry, inert atmosphere, dissolve the primary alcohol (1 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane. [7]2. Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Silane: Slowly add this compound (1.1 equivalents) dropwise to the cooled solution with continuous stirring. A precipitate of triethylammonium chloride will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, filter off the precipitate and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting silyl ether by column chromatography on silica gel.

Reactions of the Vinyl Group: Hydrosilylation and Polymerization

The vinyl group of this compound can undergo a variety of addition reactions, most notably hydrosilylation and polymerization.

Hydrosilylation: This is the addition of a Si-H bond across the double bond of the vinyl group, typically catalyzed by a platinum complex. [6]This reaction is a powerful tool for creating new silicon-carbon bonds and is fundamental in the synthesis of more complex organosilicon compounds and polymers.

Polymerization: this compound can be used as a monomer or co-monomer in the synthesis of silicone polymers. [8]The vinyl group provides a site for cross-linking, allowing for the formation of elastomers and resins with tailored properties such as improved thermal and oxidative resistance. [9]

Caption: Workflow for creating silicone polymers from this compound.

Applications in Drug Development and Advanced Research

While direct applications of this compound as a pharmaceutical agent are not documented, its role as a versatile intermediate and building block is significant in areas relevant to drug development.

Synthesis of Bioactive Organosilicon Compounds

The "silicon switch" approach, where a carbon atom in a known bioactive molecule is replaced by a silicon atom, is a strategy in medicinal chemistry to improve the ADME/Tox profile and enhance the potency of compounds. [10][11]this compound can serve as a precursor for introducing a diphenylsilyl moiety into a molecule, which can alter its lipophilicity and metabolic stability. [12]

Drug Delivery Systems

Vinyl-functionalized silicones, synthesized from precursors like this compound, are being explored for use in controlled drug delivery systems. [1]The cross-linked silicone matrix can encapsulate therapeutic agents, allowing for their sustained release over time. Furthermore, the surface of nanoparticles can be functionalized with silanes to improve their stability and targeting capabilities for drug delivery. [2][13]

Bioconjugation and Surface Modification

The reactivity of the Si-Cl bond allows for the covalent attachment of this compound to surfaces containing hydroxyl groups, such as those of biomaterials. [14]The vinyl group can then be further functionalized, for example, by attaching biomolecules through "click" chemistry or other bioconjugation techniques. [15]This makes it a potential linker for immobilizing proteins, peptides, or other targeting ligands onto a substrate.

Derivatizing Agent in Analytical Chemistry

In gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of analytes, particularly those with polar functional groups like alcohols and amines. [16]Silylation with reagents like this compound converts these polar groups into less polar silyl ethers or amines, improving their chromatographic behavior and enabling their analysis by GC-mass spectrometry (GC-MS).

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling. It reacts rapidly with water and moisture to produce hydrogen chloride gas, which is toxic and corrosive. [1]Therefore, it should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. Store the compound in a tightly sealed container under an inert, dry atmosphere.

Conclusion

This compound, along with its various synonyms, is a highly versatile and valuable reagent in modern chemical synthesis. Its unique structure, combining a reactive silyl chloride with a functionalizable vinyl group, provides a powerful platform for the creation of a wide array of organosilicon compounds, polymers, and functionalized materials. For researchers and professionals in drug development, an understanding of the chemistry of this compound opens up opportunities in the synthesis of novel bioactive molecules, the development of advanced drug delivery systems, and the surface modification of biomedical devices. As the field of organosilicon chemistry continues to expand, the importance of such foundational building blocks is certain to grow.

References

-

Chemicalbook. This compound (CAS 18419-53-9).

-

BenchChem. This compound [18419-53-9].

-

Valdez, C. A. et al. (2022). Surface-Functionalized Nanoparticles for Controlled Drug Delivery. Methods in Molecular Biology, 2417, 267-278.

-

Garg, T. et al. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Pharmaceutics, 14(5), 1074.

-

CymitQuimica. This compound.

-

SiSiB Silicones. Chloro Silanes as protecting agent for intermediates in pharmaceutical syntheses.

-

Wikipedia. Chlorosilane.

-

Showell, G. A. & Mills, J. S. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.

-

Biosynth. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery.

-

Sibi, M. P. (2016). Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides. Chemical Reviews, 116(19), 11954-12022.

-

BenchChem. detailed protocol for silylation of primary alcohols with Chlorotrimethylsilane.

-

Elkem Silicones. What are Chlorosilanes?

-

Wikipedia. Solid-phase synthesis.

-

Gelest. General Silylation Procedures.

-

Google Patents. Synthesis method of dimethylvinylchlorosilane.

-

Franz, A. K. (2012). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 3(6), 438-442.

-

Jeong, M., Choi, M. G., & Lee, Y. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Advances, 11(22), 13245-13251.

-

Wikipedia. Bartoli indole synthesis.

-

Götze, J. P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions.

-

Gelest. Silylation: Chemistry and Commercial Applications.

-

Kumar, A. et al. (2012). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 16(4), 337-369.

-

OperaChem. The mechanism of Grignard reaction: finally unravelled.

-

Chemistry LibreTexts. Derivatization.

-

Enamine. Silicon-Containing Building Blocks for Drug Design.

-

Bolourtchian, S. M. et al. (2024). Recent progress of organosilicon compound: synthesis and applications. Journal of the Iranian Chemical Society.

-

Showell, G. A., & Mills, J. S. (2024). The role of silicon in drug discovery: a review. RSC medicinal chemistry.

- Tacke, R. et al. (2005). Sila-substitution of the retinoid X receptor agonist bexarotene: a new class of highly potent and subtype-selective RXR agonists. Journal of Medicinal Chemistry, 48(13), 4241-4244.

-

Bongiovanni, R. et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. Molecules, 28(18), 6528.

-

Organic Chemistry Portal. Grignard Reaction.

-

Wikipedia. Biomaterial surface modifications.

-

Zhang, Y. et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications, 12(1), 2824.

-

D'souza, A. A. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4881.

-

Sunresin Life Sciences. Solid Phase Peptide Synthesis.

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

Genesee Polymers Corporation. Vinyl Functional Silicone Fluids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Surface-Functionalized Nanoparticles for Controlled Drug Delivery | PPTX [slideshare.net]

- 4. Silicon compounds in carbon-11 radiochemistry: present use and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. China Solid Phase Synthesis Manufacturer - Sunresin [sunresinlifesciences.com]

- 10. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 11. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biosynth.com [biosynth.com]

- 16. researchgate.net [researchgate.net]

Hydrolytic Sensitivity of Diphenylvinylchlorosilane in Protic Solvents: Mechanisms, Kinetics, and Control for Advanced Applications

An In-Depth Technical Guide:

This guide provides a comprehensive technical analysis of the hydrolytic behavior of Diphenylvinylchlorosilane, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple protocols to explain the fundamental principles governing the compound's reactivity in protic environments. We will explore the causality behind experimental choices and present self-validating methodologies to ensure scientific rigor and reproducibility.

Introduction: The Dichotomy of Reactivity and Utility

This compound ((C₆H₅)₂C₂H₃SiCl) is a unique organosilane featuring a silicon center bonded to two phenyl groups, a vinyl group, and a highly reactive chlorine atom.[1] This structure imparts a dual functionality: the chlorosilyl group provides a reactive handle for forming stable siloxane bonds (Si-O-Si), while the vinyl group serves as a site for further organic transformations, such as polymerization or cross-coupling reactions.[1] This versatility makes it a valuable precursor in the synthesis of complex silicon-containing molecules, hybrid organic-inorganic materials, and for surface modification.[1][2]

However, the very feature that makes it so useful—the reactive Si-Cl bond—is also the source of its primary challenge: extreme sensitivity to hydrolysis.[1][3] In the presence of protic solvents like water or alcohols, this compound undergoes a rapid and often vigorous reaction.[1][4] For scientists aiming to leverage this compound in applications ranging from novel drug delivery matrices to advanced composite materials, a deep understanding and precise control of this hydrolytic instability are not merely procedural considerations; they are paramount to achieving desired material properties and ensuring process consistency.

This guide will dissect the mechanisms of hydrolysis and alcoholysis, delineate the factors that modulate reaction kinetics, and provide robust, field-proven protocols for quantifying this sensitivity.

The Core Mechanism: From Hydrolysis to Condensation

The reaction of this compound in a protic solvent (H-OR, where R is H or an alkyl group) is not a single event but a two-stage process: an initial, rapid hydrolysis followed by a subsequent, typically slower, condensation.

Stage 1: Hydrolysis (or Alcoholysis)

The process begins with a nucleophilic attack on the electrophilic silicon atom by the oxygen of the protic solvent. Chlorosilanes are significantly more reactive than their alkoxysilane counterparts, meaning this reaction is often instantaneous and exothermic.[3] The primary products are the corresponding silanol (Diphenylvinylsilanol) and hydrochloric acid (HCl) or an alkyl chloride.[1][4]

-

Reaction with Water: (C₆H₅)₂C₂H₃SiCl + H₂O → (C₆H₅)₂C₂H₃SiOH + HCl

-

Reaction with Alcohol: (C₆H₅)₂C₂H₃SiCl + R'OH → (C₆H₅)₂C₂H₃SiOR' + HCl

Computational studies on simpler chlorosilanes suggest the mechanism can be complex, potentially involving multiple solvent molecules and proceeding through transition states that lead to either retention or inversion of configuration at the silicon center.[5][6]

Stage 2: Condensation

The newly formed silanol is often an intermediate species. Silanols are prone to self-condense to form thermodynamically stable siloxane bonds, releasing a molecule of water.[7][8]

-

Silanol Condensation: 2 (C₆H₅)₂C₂H₃SiOH → (C₆H₅)₂C₂H₃Si-O-SiC₂H₃(C₆H₅)₂ + H₂O

The presence of bulky phenyl groups can, however, sterically hinder this condensation process, potentially leading to more stable monomeric silanols compared to less substituted silanes.[9][10]

Modulating Reactivity: Key Influencing Factors

Controlling the rate of hydrolysis is critical for practical applications. This can be achieved by manipulating several key parameters that influence the kinetics of the reaction. The interplay of these factors determines the stability and reaction profile of this compound.

| Factor | Influence on Hydrolysis Rate | Mechanistic Rationale |

| Steric Hindrance | Decreases Rate | The two bulky phenyl groups sterically shield the silicon atom, impeding the approach of the nucleophilic water or alcohol molecule. This effect is significant for substituted silanes.[11] |

| Electronic Effects | Increases Rate | The phenyl and vinyl groups are electron-withdrawing relative to alkyl groups, increasing the positive partial charge (electrophilicity) on the silicon atom and making it more susceptible to nucleophilic attack.[12] |

| Solvent Type | Variable | In addition to being a reactant, the solvent medium plays a role. Polar protic solvents can stabilize the charged transition state. The specific alcohol used (e.g., methanol vs. tert-butanol) will have different steric and nucleophilic characteristics, affecting the rate of alcoholysis.[13] |

| Water/Alcohol Concentration | Increases Rate | As a reactant, the concentration of the protic species directly influences the reaction kinetics, typically following first or pseudo-first-order behavior. |

| Temperature | Increases Rate | As with most chemical reactions, higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of hydrolysis.[14] |

| pH (Catalysis) | Increases Rate (Acid or Base) | While inherently fast, the reaction can be catalyzed. Acid catalysis protonates the leaving group (chloride), making it a better leaving group. Base catalysis involves a direct attack by the more nucleophilic hydroxide ion (OH⁻).[11][12] |

Experimental Protocols for a Self-Validating System

To accurately characterize hydrolytic sensitivity, the chosen methodology must be robust, reproducible, and internally consistent. We present two distinct but complementary protocols that form a self-validating system for kinetic analysis.

Protocol 1: In-situ Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides a non-invasive, real-time window into the reaction mixture. It allows for the direct observation and quantification of the disappearance of the reactant (this compound) and the appearance of the silanol intermediate and subsequent condensation products, all without altering the system through sampling or workup.[7][14] ²⁹Si NMR is particularly powerful for identifying the various silicon species (chlorosilane, silanol, siloxane) present in solution.[15]

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, accurately weigh ~50 mg of this compound into a clean, dry NMR tube.

-

Internal Standard: Add a known quantity of an inert internal standard (e.g., mesitylene or 1,4-dioxane) that has distinct, non-overlapping signals in the ¹H NMR spectrum.

-

Solvent Preparation: Prepare a stock solution of the desired protic solvent system (e.g., 90:10 Acetonitrile-d₃:D₂O) to ensure solubility and provide the deuterium lock signal.

-

Initiation of Reaction: At time t=0, use a pre-chilled gas-tight syringe to rapidly inject a precise volume (e.g., 0.6 mL) of the solvent mixture into the NMR tube. Cap, shake vigorously for 3-5 seconds, and immediately insert the tube into the NMR spectrometer, which has been pre-shimmed and set to the correct temperature.

-

Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds for the first 10 minutes, then every 5 minutes). If instrument time allows, interleave ²⁹Si NMR acquisitions to monitor the silicon environment directly.

-

Data Processing: Process the spectra and integrate the characteristic signals for this compound, the silanol product, and the internal standard.

-

Kinetic Analysis: The concentration of the reactant at any time 't' can be calculated relative to the constant concentration of the internal standard. Plot ln([Reactant]) vs. time to determine the pseudo-first-order rate constant (k).

Self-Validation: The use of a fixed-concentration internal standard ensures that any variations in instrument performance are normalized. Cross-validation is achieved by observing a stoichiometric relationship: the rate of disappearance of the reactant's vinyl proton signals should correlate directly with the rate of appearance of the silanol's vinyl proton signals.

Protocol 2: Automated Titration of Evolved Hydrochloric Acid

Causality: This classic chemical method provides an orthogonal validation of the hydrolysis rate. It directly quantifies the reaction progress by measuring the cumulative amount of one of the primary products, HCl.[4] This is a direct measure of Si-Cl bond cleavage.

Step-by-Step Methodology:

-

System Setup: Place a known volume of the chosen protic solvent (e.g., 50 mL of 90:10 acetone:water) into a jacketed reaction vessel maintained at a constant temperature. Equip the vessel with a pH electrode connected to an autotitrator.

-

Titrant: Load the autotitrator's burette with a standardized solution of sodium hydroxide (e.g., 0.01 M NaOH).

-

Initiation: At time t=0, inject a precise, known amount (e.g., 0.1 mmol) of this compound into the stirred solvent.

-

Titration: Start the autotitrator program, which should be set to maintain a constant pH (e.g., pH 7.0) by adding the NaOH titrant as HCl is generated by the hydrolysis reaction.

-

Data Logging: The instrument will automatically log the volume of titrant added as a function of time.

-

Analysis: Convert the volume of NaOH added at each time point to moles of HCl produced. This value is stoichiometrically equivalent to the moles of this compound that have hydrolyzed. Plot the percentage of reacted silane versus time.

Self-Validation: The total volume of titrant consumed at the reaction's completion should stoichiometrically match the initial moles of this compound added. A successful mole balance validates that the primary reaction pathway is indeed hydrolysis and that there are no significant HCl-consuming side reactions.

Implications for Drug Development and Materials Science

While this compound may not be a therapeutic agent itself, its role as a precursor and surface modifier is highly relevant to the pharmaceutical industry.

-

Drug Delivery Systems: Silanes are fundamental to sol-gel processes used to create silica-based micro- and nanoparticles for controlled drug release.[14][16] The rate of hydrolysis of the silane precursor directly impacts particle formation, porosity, and ultimately, the drug encapsulation efficiency and release profile. Uncontrolled, rapid hydrolysis can lead to inconsistent batch production and poor material quality.

-

Surface Functionalization: Medical devices, diagnostic slides, and chromatography media often require surface modification to enhance biocompatibility, reduce non-specific binding, or immobilize capture probes. Chlorosilanes provide a rapid and efficient means of creating a reactive silanol layer on oxide surfaces.[9] Understanding the hydrolytic stability of this compound is crucial for developing robust and reproducible coating procedures in controlled, low-moisture environments.

-

Synthesis of Active Pharmaceutical Ingredient (API) Precursors: In complex organic synthesis, silyl groups are often used as protecting groups or as structural components. The hydrolytic lability of a chlorosilane must be managed to prevent premature deprotection or degradation during aqueous workups or chromatography steps.[17]

Conclusion

The hydrolytic sensitivity of this compound is a defining characteristic that is both a powerful tool for chemical modification and a significant challenge for process control. Its reactivity is governed by a predictable yet complex interplay of steric, electronic, and environmental factors. By employing robust, self-validating analytical systems such as in-situ NMR spectroscopy and automated titration, researchers can move from qualitative observation to quantitative understanding. This knowledge is essential for harnessing the full potential of this versatile molecule, enabling the rational design and consistent manufacturing of advanced materials critical to drug development and other high-technology fields.

References

- Kinetic analysis of organosilane hydrolysis and condensation. (2025).

-

Effect of mixed silanes on the hydrolytic stability of composites. (n.d.). PubMed. [Link]

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy. [Link]

- Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. (2025).

-

Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019). MDPI. [Link]

-